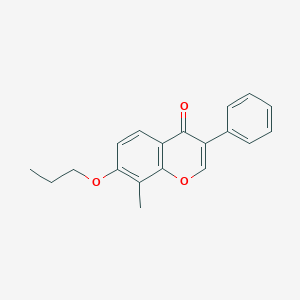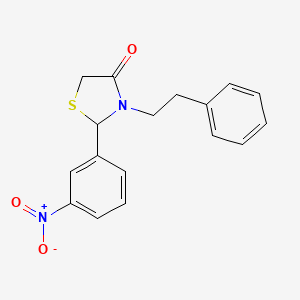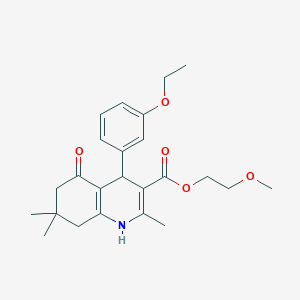
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one, also known as MPPC, is a chemical compound that belongs to the class of flavonoids. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Mechanism of Action
The mechanism of action of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one is not fully understood. However, it has been proposed that 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways. 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has also been found to interact with various molecular targets, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has also been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. In addition, 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages and Limitations for Lab Experiments
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one also exhibits a wide range of biological activities, which makes it a versatile compound for various research applications. However, 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one also has some limitations. It is a relatively complex compound, which makes it difficult to study its mechanism of action. In addition, 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has not been extensively studied in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one. First, more research is needed to elucidate the mechanism of action of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one. Second, more in vivo studies are needed to evaluate the potential therapeutic applications of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one. Third, the development of novel 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one derivatives with improved biological activities is a promising direction for future research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one is an important area of future research.
Synthesis Methods
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one can be synthesized through a reaction between 7-hydroxy-4H-chromen-4-one and 3-phenylpropionic acid, followed by a propoxylation reaction. The reaction is typically conducted in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The yield of 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has also been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress. In addition, 8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one has been found to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
IUPAC Name |
8-methyl-3-phenyl-7-propoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-3-11-21-17-10-9-15-18(20)16(12-22-19(15)13(17)2)14-7-5-4-6-8-14/h4-10,12H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXJPHVHNLSBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-3-phenyl-7-propoxy-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4927388.png)
![ethyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4927405.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4927417.png)


![1-mercapto-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4927447.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4927450.png)


![methyl 4-[(2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4927475.png)

![3-(3-chlorophenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4927483.png)